2-Benzoxazolamine, 7-chloro-

Descripción general

Descripción

Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity . A new one-step general procedure for the synthesis of fused 2-amino-imidazoles and 2-benzoxazolamines has been described that tolerates a wide variety of functionalities .Molecular Structure Analysis

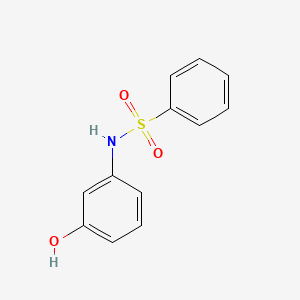

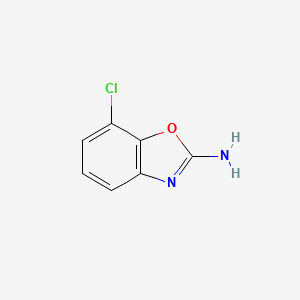

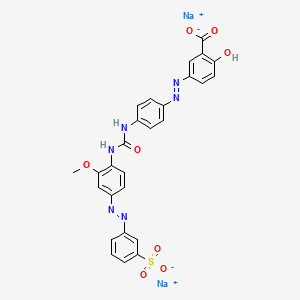

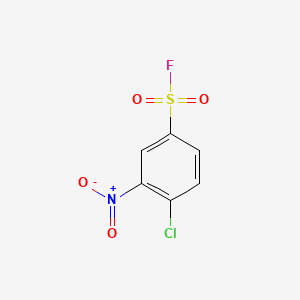

The molecular formula of “2-Benzoxazolamine, 7-chloro-” is C7H5ClN2O . The average mass is 168.580 Da and the mono-isotopic mass is 168.009033 Da .Chemical Reactions Analysis

“2-Benzoxazolamine, 7-chloro-”, also known as 7-chloro-2-aminobenzoxazole or 7-Cl-2-ABO, is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. This compound has a wide range of applications in different fields of research and industry due to its unique physical and chemical properties.Physical And Chemical Properties Analysis

The density of “2-Benzoxazolamine, 7-chloro-” is approximately 1.4369 (rough estimate), and its refractive index is approximately 1.5618 (estimate) .Aplicaciones Científicas De Investigación

Application 1: Synthesis of N-Aryl-2-benzoxazolamines

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : N-Aryl-2-benzoxazolamines are important structures for the development of biologically significant compounds. They act as potential α-glucosidase inhibitors, antibacterial agents, aurora-A kinase inhibitors, 5-lipoxygenase inhibitors, inducible nitric oxide synthase inhibitors, and G protein-coupled receptor 120-selective agonists derived from PPARγ agonists .

- Methods of Application or Experimental Procedures : The synthesis of N-Aryl-2-benzoxazolamines has been achieved in a one-pot manner under mild reaction conditions. The reaction of 2-aminophenols and aryl isothiocyanates afforded N-aryl-2-benzoxazolamines in the presence of molecular iodine and pyridine in tetrahydrofuran at room temperature in moderate to excellent yields .

- Results or Outcomes : The iodine-mediated, one-pot synthesis of N-aryl-2-benzoxazolamines from 2-aminophenols and aryl isothiocyanates under mild reaction conditions resulted in 16 examples with up to 86% yield .

Application 2: Synthesis of 2-Amino-Imidazoles and Benzoxazolamines

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : A wide range of fused 2-amino-imidazoles and 2-amino-benzoxazoles can be prepared in one-pot under very mild conditions from 1,2-diamino-arenes or 2-amino-phenols and Vilsmeier reagents . These compounds are of significant importance to medicinal chemistry .

- Methods of Application or Experimental Procedures : The synthesis of these compounds involves the oxidation of 1,2-diamino-arenes or 2-amino-phenols and Vilsmeier reagents using diacetoxy-iodobenzene (DIB). The reaction is tolerant to different functionalities .

- Results or Outcomes : The reaction succeeds with 2-amino-phenols giving access to valuable benzoxazolamines in a moderate to good yield .

Application 3: Synthesis of Fused 2-Amino-Imidazoles and 2-Benzoxazolamines

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : This paper describes a new one-step general procedure for the synthesis of fused 2-amino-imidazoles and 2-benzoxazolamines that tolerates a wide variety of functionalities . These compounds are of significant importance to medicinal chemistry . Of particular interest are the benzimidazole-containing compounds, with purine and xanthine derivatives showing applications as inducers of interferon and lineage-committed cell differentiation, melanin-concentrating hormone receptors 1 (MCH R1) and transient receptor potential vanilloid 1 (TRPV1) receptors, ligands of corticotropin-releasing hormone receptors, and as inhibitors of heat shock protein 90 (HSP90), Src kinase, p38a mitogen-activated protein (MAP) kinase, sulfotransferases, phosphodiesterases, and cyclin-dependent kinases (CDKs) .

- Methods of Application or Experimental Procedures : The synthesis of these compounds involves the oxidation of 1,2-diamino-arenes or 2-amino-phenols and Vilsmeier reagents using diacetoxy-iodobenzene (DIB). The reaction is tolerant to different functionalities .

- Results or Outcomes : The reaction succeeds with 2-amino-phenols giving access to valuable benzoxazolamines in a moderate to good yield .

Safety And Hazards

“2-Benzoxazolamine, 7-chloro-” is intended for R&D use only and is not recommended for medicinal, household, or other uses . The safety data sheet for this compound indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is toxic if inhaled, may cause drowsiness or dizziness, is suspected of causing cancer, is suspected of damaging fertility or the unborn child, and causes damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed .

Propiedades

IUPAC Name |

7-chloro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJCQBBJHFLQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214033 | |

| Record name | Benzoxazole, 2-amino-7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoxazolamine, 7-chloro- | |

CAS RN |

64037-11-2 | |

| Record name | 7-Chloro-2-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64037-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2-amino-7-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolamine, 7-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2-amino-7-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-nitrophenyl)methyl]aniline](/img/structure/B1360097.png)